2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone
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Overview
Description
2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone is a complex heterocyclic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it might inhibit the activity of a key enzyme involved in cell division, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure that also exhibits a wide range of biological activities.
Benzimidazole: Known for its use in various pharmaceuticals, including antiparasitic and antifungal agents
Furyl derivatives: Compounds containing the furan ring, which are studied for their antimicrobial and anticancer properties
Uniqueness
What sets 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone apart is its combined structure, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(12-6-3-9-19-12)17-8-7-16-11-5-2-1-4-10(11)15-14(16)17/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUVMOAYGLXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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